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Introduction
Camphorquinone (CQ) is a widely utilized Type II photoinitiator for free-radical polymerization,

particularly in the biomedical field.[1][2] Its popularity stems from its ability to initiate

polymerization upon exposure to visible blue light (peak absorption around 468 nm), which is

generally less harmful to biological systems than ultraviolet (UV) light. When combined with a

co-initiator, typically a tertiary amine, CQ forms an excited-state complex upon light absorption,

which then generates free radicals to initiate the crosslinking of monomer units into a polymer

network.[3][4] This process is fundamental to photopolymerization and has been extensively

applied in the fabrication of polymer scaffolds for tissue engineering and drug delivery

applications.

These application notes provide a comprehensive overview of the use of camphorquinone in

creating polymer scaffolds, with detailed protocols for fabrication and characterization,

quantitative data on scaffold properties, and insights into biocompatibility assessment.

Mechanism of Action
The photoinitiation process using the camphorquinone/amine system involves the following

key steps:
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Photoexcitation: Camphorquinone absorbs photons from a blue light source, transitioning to

an excited singlet state (¹CQ*).

Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to a more

stable, longer-lived triplet state (³CQ*).

Exciplex Formation: The triplet state of camphorquinone interacts with a co-initiator, such

as a tertiary amine (e.g., ethyl 4-(dimethylamino)benzoate, EDMAB), to form an excited-state

complex called an exciplex.

Radical Generation: Within the exciplex, electron transfer occurs from the amine to the

excited camphorquinone, followed by proton transfer. This process results in the formation

of two types of radicals: an amine-derived radical and a ketyl radical. The amine-derived

radical is the primary species responsible for initiating the polymerization of monomer units.

Polymers Used with Camphorquinone
Camphorquinone is compatible with a variety of free-radically polymerizable monomers and

macromonomers. In the context of biomedical scaffolds, it is commonly used with:

Methacrylates: Monomers such as 2-hydroxyethyl methacrylate (HEMA), triethylene glycol

dimethacrylate (TEGDMA), and bisphenol A-glycidyl methacrylate (Bis-GMA) are frequently

used, especially in dental and orthopedic applications.[2][5]

Acrylates: Poly(ethylene glycol) diacrylate (PEGDA) and other acrylate-functionalized

polymers are often used to form hydrogel scaffolds due to their biocompatibility and tunable

properties.[6]

Biodegradable Polymers: Functionalized biodegradable polymers like poly(caprolactone)

(PCL), poly(lactic acid) (PLA), and their copolymers can be modified with acrylate or

methacrylate groups to enable photopolymerization with camphorquinone.

Quantitative Data on Scaffold Properties
The concentration of camphorquinone and the co-initiator, as well as the light exposure

parameters (intensity and duration), significantly influence the final properties of the polymer

scaffold.
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Table 1: Effect of Camphorquinone Concentration on
Polymer Properties

Property 0.25% CQ 0.50% CQ 1.00% CQ 1.50% CQ 2.00% CQ
Referenc
e

Degree of

Conversion

(%)

55.1 (± 2.1) 58.9 (± 1.8) 65.2 (± 2.5) 66.1 (± 2.0) 67.3 (± 1.9) [7]

Flexural

Strength

(MPa)

85.6 (± 7.4) 92.3 (± 8.1)
105.4 (±

9.2)
98.7 (± 8.5) 95.2 (± 7.8) [7]

Elastic

Modulus

(GPa)

4.2 (± 0.5) 4.8 (± 0.6) 5.5 (± 0.7) 5.3 (± 0.6) 5.1 (± 0.5) [7]

Shrinkage

Stress

(MPa)

2.8 (± 0.3) 3.5 (± 0.4) 4.1 (± 0.5) 4.0 (± 0.4) 3.8 (± 0.4) [7]

Depth of

Cure (mm)
2 2 3 2 2 [7]

Yellowing

(b* value)
10.2 (± 0.5) 12.5 (± 0.6) 15.8 (± 0.7) 18.2 (± 0.8) 20.1 (± 0.9) [8]

Data presented as mean (± standard deviation). The data is based on experimental flowable

resin composites, which can serve as a reference for scaffold fabrication.

Table 2: Influence of Photoinitiator and Co-initiator Ratio
on Polymer Properties
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Photoiniti
ator:Amin
e Ratio
(w/w)

Degree of
Conversi
on (%)

Max.
Polymeriz
ation
Rate (s⁻¹)

Knoop
Hardness

Water
Sorption
(µg/mm³)

Water
Solubility
(µg/mm³)

Referenc
e

2:1 58.2 (± 1.9)
0.12 (±

0.02)
45.3 (± 2.1) 25.1 (± 1.5) 2.8 (± 0.3) [8]

1:1 63.5 (± 2.1)
0.15 (±

0.03)
48.9 (± 2.5) 23.8 (± 1.3) 2.1 (± 0.2) [8]

1:1.5 67.1 (± 2.3)
0.18 (±

0.03)
52.1 (± 2.8) 22.5 (± 1.2) 1.5 (± 0.2) [8]

1:2 69.8 (± 2.5)
0.20 (±

0.04)
55.6 (± 3.1) 21.3 (± 1.1) 1.1 (± 0.1) [8]

Data presented as mean (± standard deviation) for a CQ/EDMAB system.

Experimental Protocols
Protocol 1: Fabrication of a Porous Hydrogel Scaffold
using Photopolymerization
This protocol describes the fabrication of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel

scaffold using a salt leaching technique to create porosity.

Materials:

Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)

Camphorquinone (CQ)

Ethyl 4-(dimethylamino)benzoate (EDMAB)

Phosphate-buffered saline (PBS), sterile

Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm)
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Molds (e.g., cylindrical silicone molds)

Blue light curing unit (450-490 nm wavelength)

Procedure:

Prepare the Pre-polymer Solution:

Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 20% w/v).

Add camphorquinone to a final concentration of 0.5% (w/w, relative to PEGDA).

Add EDMAB to a final concentration of 1% (w/w, relative to PEGDA).

Mix thoroughly in the dark until all components are dissolved.

Incorporate the Porogen:

Weigh an amount of sieved NaCl to achieve the desired porosity (e.g., 80% porosity by

volume).

Add the NaCl to the pre-polymer solution and mix until a homogeneous paste is formed.

Molding and Polymerization:

Cast the polymer/salt mixture into the molds.

Expose the molds to a blue light curing unit for a predetermined time (e.g., 120 seconds

on each side). The exposure time should be optimized based on the light intensity and

desired degree of conversion.

Porogen Leaching:

Demold the polymerized scaffolds and place them in a large volume of sterile deionized

water.

Stir the water gently and replace it every 6-8 hours for 2-3 days to ensure complete

removal of the NaCl.
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Sterilization and Storage:

Sterilize the scaffolds using an appropriate method such as ethylene oxide or gamma

irradiation.

Store the sterile scaffolds in a desiccated environment until use.

Protocol 2: Assessment of Scaffold Biocompatibility
using MTT Assay
This protocol details the evaluation of cell viability on the fabricated scaffolds using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

Fabricated polymer scaffolds, sterilized

Cell line of interest (e.g., human mesenchymal stem cells)

Complete cell culture medium

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., acidified isopropanol or DMSO)

96-well plate

Plate reader

Procedure:

Scaffold Preparation and Cell Seeding:

Place the sterile scaffolds into the wells of a multi-well culture plate.

Pre-wet the scaffolds with complete cell culture medium for at least 30 minutes in a cell

culture incubator.
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Aspirate the medium and seed the cells onto the scaffolds at a desired density (e.g., 1 x

10⁵ cells/scaffold).

Add fresh medium to each well and incubate for the desired time periods (e.g., 1, 3, and 7

days).

MTT Assay:

At each time point, remove the culture medium from the wells.

Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

Incubate for 4 hours at 37°C, protected from light.

Formazan Solubilization:

Carefully remove the MTT-containing medium.

Add the solubilization solution to each well to dissolve the formazan crystals. The volume

should be sufficient to fully immerse the scaffold.

Incubate on a shaker for 15-30 minutes, protected from light, to ensure complete

dissolution.

Absorbance Measurement:

Transfer an aliquot of the solubilized formazan solution from each well to a 96-well plate.

Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630

nm can be used to subtract background absorbance.

Cell viability can be expressed as a percentage relative to a control group (e.g., cells

cultured on tissue culture plastic).

Protocol 3: Visualization of Cell Viability using Live/Dead
Staining
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This protocol allows for the direct visualization of live and dead cells within the 3D scaffold.[3]

[10]

Materials:

Cell-seeded scaffolds

Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)

Sterile PBS

Fluorescence microscope

Procedure:

Preparation of Staining Solution:

Prepare the working staining solution by adding Calcein-AM (final concentration ~2 µM)

and Ethidium homodimer-1 (final concentration ~4 µM) to sterile PBS. Protect the solution

from light.[10]

Staining:

Wash the cell-seeded scaffolds twice with sterile PBS.

Add a sufficient volume of the staining solution to each scaffold to ensure complete

coverage.

Incubate for 30-45 minutes at 37°C, protected from light.[10]

Washing:

Carefully remove the staining solution and wash the scaffolds three times with sterile PBS.

[10]

Imaging:

Immediately visualize the scaffolds using a fluorescence microscope.
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Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium

homodimer-1).

Visualizations
Signaling Pathways and Experimental Workflows

Radicals

Monomers

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b077051?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scaffold Fabrication

Biocompatibility Assessment
Characterization

Prepare Pre-polymer Solution
(Polymer + CQ + Co-initiator)

Incorporate Porogen
(e.g., NaCl)

Cast into Mold

Photopolymerize
(Blue Light Exposure)

Leach Porogen

Sterilize Scaffold

Seed Cells onto Scaffold SEM (Morphology,
Pore Size)

Mechanical Testing
(Compression) Degradation Study

Incubate (1, 3, 7 days)

Perform Viability Assay
(MTT or Live/Dead)

Analyze Results

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b077051?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concluding Remarks
Camphorquinone remains a valuable and accessible photoinitiator for the fabrication of

polymer scaffolds for a range of biomedical applications. Its use with visible light makes it

particularly suitable for processes involving biological components. By carefully controlling the

concentrations of the photoinitiator system components and the light exposure conditions,

researchers can tailor the physical, mechanical, and biological properties of the resulting

scaffolds. The protocols provided herein offer a starting point for the development and

characterization of camphorquinone-based polymer scaffolds for tissue engineering and drug

development research. Further optimization will likely be necessary depending on the specific

polymer system and intended application. It is also important to note that while

camphorquinone itself has been shown to have some level of cytotoxicity at higher

concentrations, the unreacted monomer and byproducts of the polymerization process are

often of greater concern for the biocompatibility of the final scaffold.[11][12] Therefore, thorough

washing and purification of the scaffolds post-fabrication are critical steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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